molecular formula C19H28N4O2 B5572766 2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5572766
M. Wt: 344.5 g/mol
InChI Key: SLEBIMMJPPTVCM-UHFFFAOYSA-N
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Description

2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.22122615 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Structural Analysis

  • The compound is involved in regioselective synthesis processes, such as the creation of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. These processes are crucial for the development of specific chemical structures used in further research and applications (Farag, Elkholy, & Ali, 2008).

Molecular Structure Elucidation

  • X-ray diffraction analysis is used to determine the molecular structure of related compounds. This kind of analysis is essential for understanding the chemical and physical properties of these compounds (Trishin, Namestnikov, & Belskii, 2001).

Synthesis and Pharmacological Studies

  • These compounds have been synthesized and assessed for their binding affinities and activities in various pharmacological contexts, including muscarinic receptor interactions (Tsukamoto et al., 1995).

Anticancer and Antidiabetic Applications

  • Some derivatives show significant anticancer and antidiabetic activities, highlighting their potential in therapeutic research (Flefel et al., 2019).

Analgesic and Anti-inflammatory Activities

  • Certain derivatives exhibit in vivo analgesic and anti-inflammatory activities, comparable to aspirin and indometacin, showcasing their potential in pain and inflammation management (Şüküroğlu et al., 2005).

Synthesis and Bioassay of Novel Derivatives

  • The compound is involved in the synthesis of novel derivatives with potential biological activities, including anticancer and antioxidant properties (Parveen et al., 2014).

Development of Bi-heterocyclic Systems

  • It is used in reactions forming bi-heterocyclic systems, highlighting the compound's role in creating complex chemical structures for further research and potential applications (De Crescentini et al., 2016).

Antihypertensive Activity

  • Some related compounds have been explored for their potential as antihypertensive agents, indicating a role in cardiovascular drug research (Caroon et al., 1981).

Synthesis of Novel Heterocycles

  • The compound plays a role in the synthesis of novel heterocycles, a key aspect of medicinal chemistry and drug discovery (El-Saghier et al., 2010).

Properties

IUPAC Name

2-(3,6-dimethylpyrazin-2-yl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-14-12-20-15(2)17(21-14)22-9-7-19(13-22)6-3-8-23(18(19)24)16-4-10-25-11-5-16/h12,16H,3-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEBIMMJPPTVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCC3(C2)CCCN(C3=O)C4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.